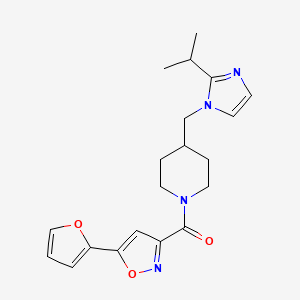
(5-(furan-2-yl)isoxazol-3-yl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a furan ring, an isoxazole ring, an imidazole ring, and a piperidine ring. These rings are common in many biologically active compounds and are often used in drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Without specific literature or patents, it’s difficult to propose a specific synthetic route .Molecular Structure Analysis
The presence of multiple rings in the compound suggests that it may have a rigid structure. The nitrogen atoms in the isoxazole and imidazole rings could potentially act as hydrogen bond acceptors, while the hydrogen atoms on the piperidine ring could act as hydrogen bond donors .Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the electron-rich furan ring and the electron-deficient isoxazole ring. The imidazole ring could potentially participate in acid-base reactions .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of nitrogen in the isoxazole and imidazole rings could increase its polarity, potentially making it more soluble in polar solvents .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One research avenue involves the synthesis of potentially bioactive compounds from natural derivatives, illustrating how modifications to molecular structures can result in substances with desired biological activities. For instance, Abdel Hafez et al. (2001) described the synthesis of various derivatives from visnaginone, highlighting the potential for creating bioactive molecules through chemical modifications (Abdel Hafez, Ahmed, & Haggag, 2001).
Pharmacological Properties
Further, the development and pharmacological evaluation of novel derivatives underscore the therapeutic potential of these compounds. Ravula et al. (2016) synthesized a series of pyrazoline derivatives, showcasing their anti-inflammatory and antibacterial properties. These findings underscore the importance of synthetic chemistry in discovering new drugs with significant biological activities (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Chemical Synthesis Approaches
The exploration of synthetic methodologies also plays a crucial role in the development of such compounds. For example, Damavandi et al. (2012) reported a novel, efficient method for synthesizing polysubstituted furans, a structural motif present in many bioactive molecules, highlighting the importance of innovative synthetic approaches in facilitating the development of new therapeutic agents (Damavandi, Sandaroos, & Pashirzad, 2012).
Potential Antipsychotic Agents
The study by Swanson et al. (2009) focused on the synthesis of molecules with a heterocyclic core and evaluated their affinity for the human histamine H3 receptor, suggesting potential applications in treating neurological disorders. This research exemplifies the strategy of targeting specific receptors to develop new therapeutic agents (Swanson, Shah, Lord, Morton, Dvorak, Mazur, Apodaca, Xiao, Boggs, Feinstein, Wilson, Barbier, Bonaventure, Lovenberg, & Carruthers, 2009).
Orientations Futures
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14(2)19-21-7-10-24(19)13-15-5-8-23(9-6-15)20(25)16-12-18(27-22-16)17-4-3-11-26-17/h3-4,7,10-12,14-15H,5-6,8-9,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFGQXZNPNSOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2880301.png)
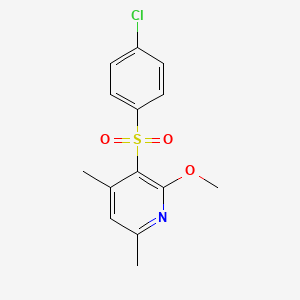
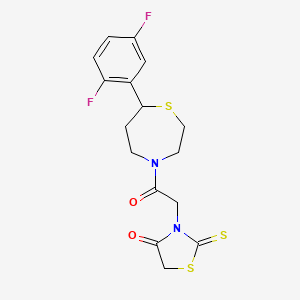
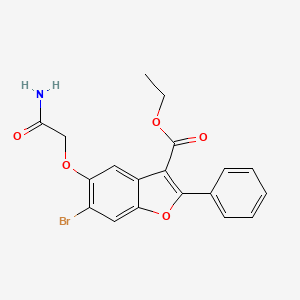

![3,6-Dichloro-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2880313.png)
![ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2880314.png)
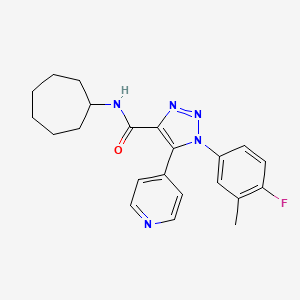
![3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2880317.png)
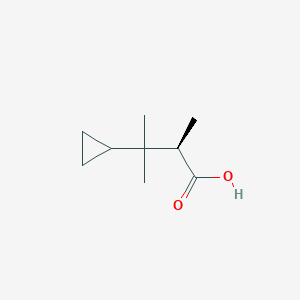
![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2880319.png)
![(4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2880320.png)
![2-phenoxy-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)acetamide](/img/structure/B2880321.png)